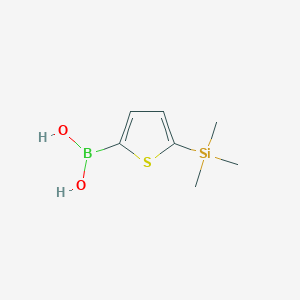
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C7H13BO2SSi and a molecular weight of 200.14 g/mol. It is a derivative of boronic acid, which is a class of compounds that are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, often involves borylation approaches . Protodeboronation, a process that removes the boron moiety from boronic esters, is a key step in the synthesis of these compounds . This process can be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a trimethylsilyl group and a boronic acid group.Chemical Reactions Analysis
Boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, a type of reaction that forms carbon-carbon bonds . The boron moiety in these compounds can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Boronic acids are pivotal in the realm of medicinal chemistry, where their incorporation into drug molecules has been linked to enhanced potency and improved pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, underscoring their significance in therapeutic interventions. These compounds offer a promising avenue for future drug discovery efforts, especially in addressing diseases with unmet medical needs (Plescia & Moitessier, 2020).
Material Science and Environmental Applications
Boronic acids play a crucial role in materials science, particularly in the development of innovative materials for environmental applications. For instance, the removal of boron from seawater during desalination processes involves the use of reverse osmosis membranes, highlighting the environmental significance of boron chemistry. This research indicates potential for optimizing boron removal techniques, which is essential for providing safe drinking water (Tu, Nghiem, & Chivas, 2010).
Biosensors and Diagnostic Tools
The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplifies the application of boronic acids in creating sensitive and selective sensors for biological molecules. These sensors, capable of detecting sugars, glycated hemoglobin, and fluoride ions, demonstrate the utility of boronic acids in non-enzymatic glucose sensing and other diagnostic applications (Wang et al., 2014).
Antifungal and Antimicrobial Research
Boronic acid compounds, due to their unique biochemical interactions, have shown potential as antifungal and antimicrobial agents. Research into the mechanism of action of these compounds has opened new avenues for the development of treatments for fungal infections and for understanding their role in microbial resistance (Arvanitis, Rook, & Macreadie, 2020).
Nuclear Reactor Safety
In the context of nuclear reactors, boron plays a critical role in reactivity control. The uniform distribution of boron concentration is vital for the safe operation of reactors, and research into boron dilution accidents emphasizes the importance of understanding boron chemistry in ensuring nuclear safety (Yu et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-trimethylsilylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYVHCUBBYEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570445 |
Source


|
| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid | |
CAS RN |
138983-68-3 |
Source


|
| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

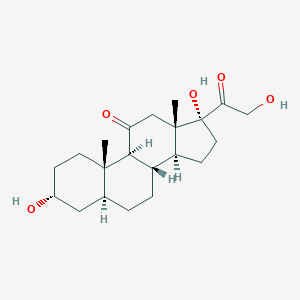
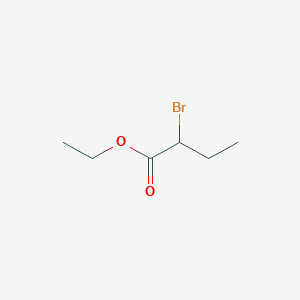
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
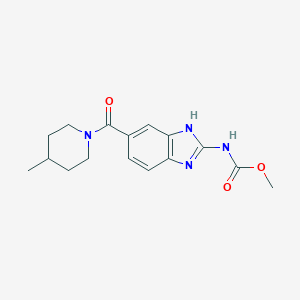
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
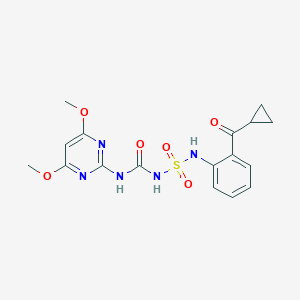
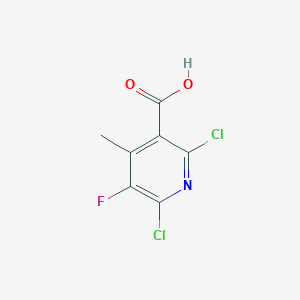
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
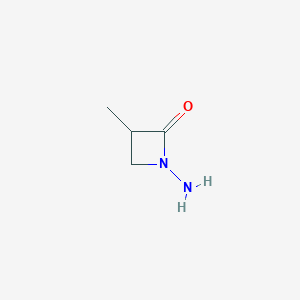
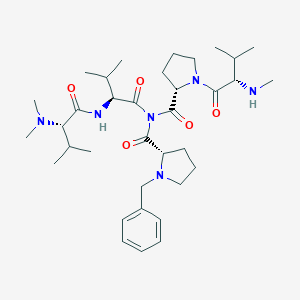
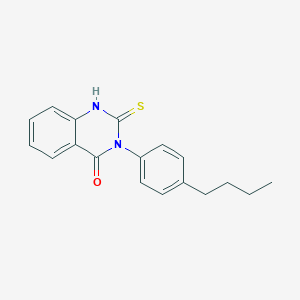
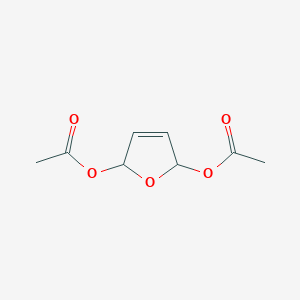
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)